3-Chloro-4-fluoro-5-(methoxymethyl)benzaldehyde
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Overview
Description
3-Chloro-4-fluoro-5-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H8ClFO2. It is a benzaldehyde derivative, characterized by the presence of chloro, fluoro, and methoxymethyl groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-(methoxymethyl)benzaldehyde typically involves the introduction of chloro, fluoro, and methoxymethyl groups onto a benzaldehyde core. One common method involves the reaction of 3-chloro-4-fluorobenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-5-(methoxymethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid.
Reduction: 3-Chloro-4-fluoro-5-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluoro-5-(methoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-(methoxymethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzaldehyde
- 4-Fluoro-3-methoxybenzaldehyde
- 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde
Uniqueness
3-Chloro-4-fluoro-5-(methoxymethyl)benzaldehyde is unique due to the specific combination of chloro, fluoro, and methoxymethyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
3-chloro-4-fluoro-5-(methoxymethyl)benzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-13-5-7-2-6(4-12)3-8(10)9(7)11/h2-4H,5H2,1H3 |
InChI Key |
NXQAKIDGDADVMT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC(=C1)C=O)Cl)F |
Origin of Product |
United States |
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